2-Bromo-5-chloro-3-fluorobenzaldehyde
Overview
Description
2-Bromo-5-chloro-3-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO and a molecular weight of 237.45 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
It’s known that halogenated benzaldehydes, such as this compound, are commonly employed in pharmaceutical chemistry and in the chemical industry . They are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes, and as ligands in metal coordination chemistry .
Mode of Action
It’s known that the chemical reactivity of halogenated benzaldehydes is concentrated around the halogen atoms and the aldehyde group in their structure . The bromine atom on the benzene ring can undergo a Suzuki coupling reaction under the catalysis of palladium with organoboronic acids .
Biochemical Pathways
It’s known that 2-bromo-5-fluorobenzaldehyde, a similar compound, can be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl, or vinyl substituents at the 1-position . These compounds are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .
Pharmacokinetics
It’s known that the compound is air sensitive and should be stored in a cool, dry, and well-ventilated place .
Result of Action
It’s known that halogenated benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes . Further, substituted chalcones obtained by using benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-chloro-3-fluorobenzaldehyde. For instance, it’s known that the compound is air sensitive and should be stored in a cool, dry, and well-ventilated place . The compound is also soluble in methanol , which could influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-chloro-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-chloro-5-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include substituted benzaldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-5-chloro-3-fluorobenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Similar in structure but lacks the chlorine atom.
2-Bromo-4-chloro-5-fluorobenzaldehyde: Contains an additional chlorine atom at a different position.
3-Bromo-5-fluorobenzaldehyde: Similar but with different positioning of the bromine and fluorine atoms.
Uniqueness
2-Bromo-5-chloro-3-fluorobenzaldehyde is unique due to its specific arrangement of bromine, chlorine, and fluorine atoms on the benzaldehyde core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPKWBURKZJGRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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